molecular formula C19H21N3O4S B2858548 4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide CAS No. 2034243-41-7

4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide

Cat. No.: B2858548
CAS No.: 2034243-41-7
M. Wt: 387.45
InChI Key: GLZWEIDYOAREND-UHFFFAOYSA-N
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Description

4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A variety of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized using an environmentally benign procedure under microwave irradiation, were evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activities against a variety of bacterial strains, indicating their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Anticancer Agents

Novel pharmacophores containing thiazole moiety, synthesized using facile and convenient methods, were evaluated as potent anticancer agents. These compounds showed remarkable inhibitory activity against cancer cell lines, particularly Hepatocellular carcinoma (HepG-2), highlighting their potential in cancer therapy (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Synthesis and Evaluation of Derivatives

New series of 1,3,4-thiadiazoles were synthesized via the reaction of 1,3,4-thiadiazolenaminones with various nucleophiles. These compounds were tested for their activity against microorganisms, indicating the relationship between the structure of the products and their antimicrobial activity. Promising results were obtained, suggesting these derivatives could be explored further for their biological applications (Farghaly, Abdallah, & Aziz, 2012).

Properties

IUPAC Name

4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13-11-16-17(22(3)27(25,26)21(16)2)12-15(13)20-19(24)10-9-18(23)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWEIDYOAREND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CCC(=O)C3=CC=CC=C3)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.